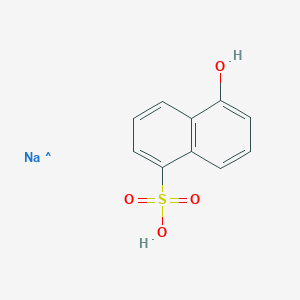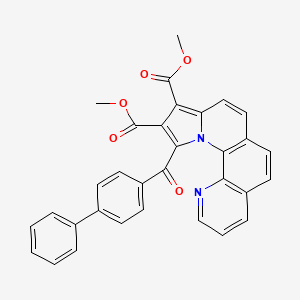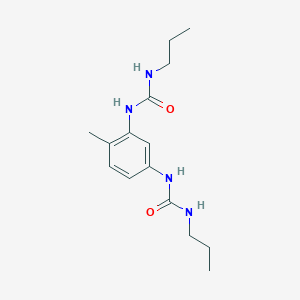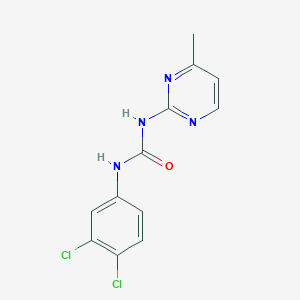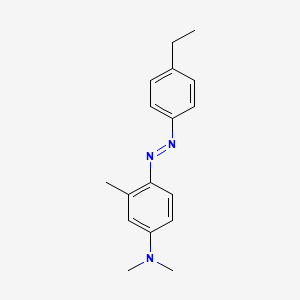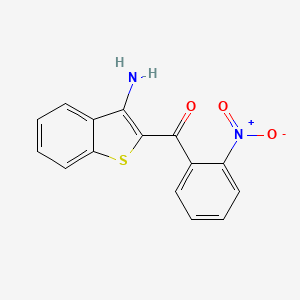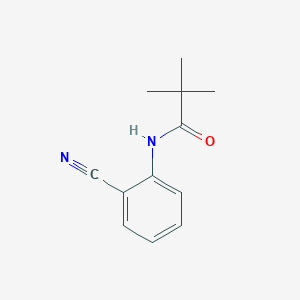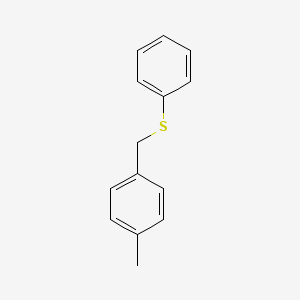
4-Methylbenzyl phenyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzyl phenyl sulfide is an organic compound with the molecular formula C14H14S It is a member of the sulfide family, characterized by a sulfur atom bonded to two hydrocarbon groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylbenzyl phenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with sodium phenyl sulfide under basic conditions. The reaction typically proceeds as follows: [ \text{4-Methylbenzyl chloride} + \text{Sodium phenyl sulfide} \rightarrow \text{this compound} + \text{Sodium chloride} ]
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylbenzyl phenyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones. For example, treatment with hydrogen peroxide can convert it to 4-methylbenzyl phenyl sulfoxide.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxy acids.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products:
Oxidation: 4-Methylbenzyl phenyl sulfoxide, 4-Methylbenzyl phenyl sulfone.
Reduction: this compound (from sulfoxides).
Substitution: Various substituted sulfides depending on the reactants used.
Applications De Recherche Scientifique
4-Methylbenzyl phenyl sulfide has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in developing new antibacterial agents.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-methylbenzyl phenyl sulfide involves its interaction with biological targets, such as bacterial cell membranes. The compound can disrupt the integrity of the cell membrane, leading to cell lysis and death. This mechanism is particularly relevant in its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Comparaison Avec Des Composés Similaires
- Benzyl phenyl sulfide
- 4-Methylphenyl benzyl sulfide
- Dibenzyl sulfide
Comparison: 4-Methylbenzyl phenyl sulfide is unique due to the presence of a methyl group on the benzyl ring, which can influence its reactivity and biological activity. Compared to benzyl phenyl sulfide, the methyl group can enhance its lipophilicity and potentially its ability to interact with biological membranes.
Propriétés
Numéro CAS |
5023-65-4 |
|---|---|
Formule moléculaire |
C14H14S |
Poids moléculaire |
214.33 g/mol |
Nom IUPAC |
1-methyl-4-(phenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C14H14S/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Clé InChI |
NQBAGKCXIRIHMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


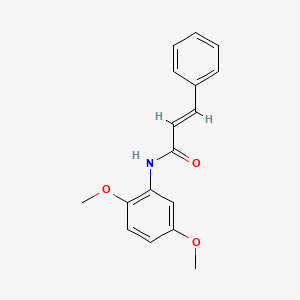
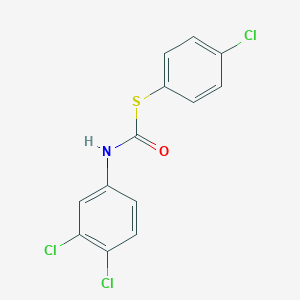
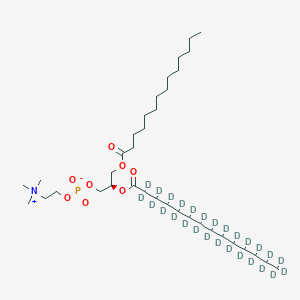
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
